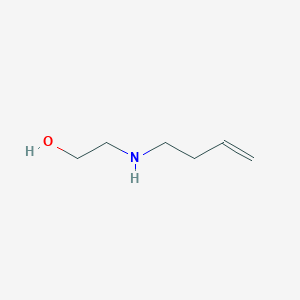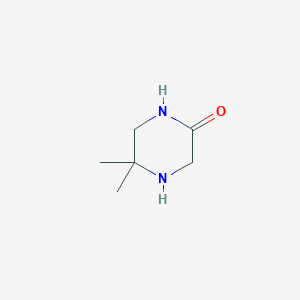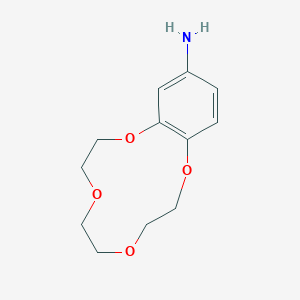
3-Chloro-1-(piperazinyl)-1-ylisoquinoline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
One significant application of compounds related to 3-Chloro-1-(piperazinyl)-1-ylisoquinoline is in antimycobacterial activity. A study by Patel et al. (2011) synthesized novel compounds with structures similar to 3-Chloro-1-(piperazinyl)-1-ylisoquinoline, demonstrating significant in vitro activity against Mycobacterium tuberculosis. This suggests a potential role in treating tuberculosis (Patel, Kumari, Rajani, & Chikhalia, 2011).
Antibacterial and Anticancer Applications
Research on compounds structurally related to 3-Chloro-1-(piperazinyl)-1-ylisoquinoline has indicated potential antibacterial and anticancer applications. Studies have explored the synthesis and evaluation of such compounds, revealing their effectiveness against various bacterial strains and cancer cell lines, such as breast cancer cells (Solomon, Pundir, & Lee, 2019), (Viswas, Pundir, & Lee, 2019).
Stability and Physicochemical Properties
Studies have also focused on the stability and physicochemical properties of similar compounds, which is crucial for pharmaceutical applications. The stability of these compounds under various environmental conditions such as temperature, light, and pH has been investigated, providing insights into their suitability for pharmaceutical development (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Compounds structurally similar to 3-Chloro-1-(piperazinyl)-1-ylisoquinoline have been studied for their ability to inhibit corrosion in metals, indicating potential use in industrial applications (El faydy, Benhiba, Berisha, et al., 2020).
Direcciones Futuras
The future directions for the study of “3-Chloro-1-(piperazinyl)-1-ylisoquinoline” could involve further exploration of its synthesis, properties, and potential applications. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives, which include this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It is known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that 3-Chloro-1-(piperazinyl)-1-ylisoquinoline may interact with its targets by modulating the activity of these neurotransmitters.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may influence pathways related to neurotransmission .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Some of the synthesized compounds were found to be active against bacillus subtilis and staphylococcus aureus with mic 500 µg/ml .
Action Environment
The stability of such compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
3-chloro-1-piperazin-1-ylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-9-10-3-1-2-4-11(10)13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFMSBAZIBPWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(piperazinyl)-1-ylisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B3038157.png)
![(4,6-diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B3038159.png)
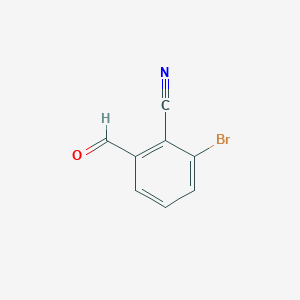
![3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3038164.png)
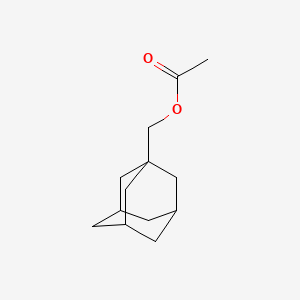
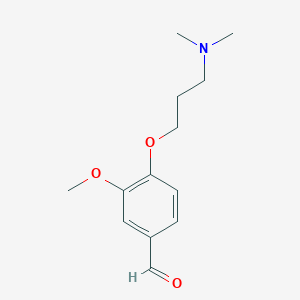
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3038169.png)
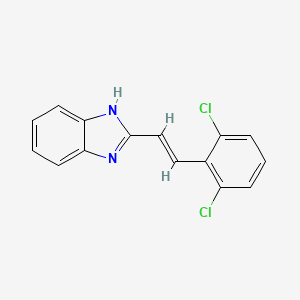
![Methyl 10-[(3E,5E)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B3038171.png)
